molecular formula C10H13N3O3 B12222848 Methyl 2-(4-morpholinyl)-5-pyrimidinecarboxylate

Methyl 2-(4-morpholinyl)-5-pyrimidinecarboxylate

Cat. No.: B12222848
M. Wt: 223.23 g/mol
InChI Key: NEIUPZXZLCUOTR-UHFFFAOYSA-N
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Description

Methyl 2-(4-morpholinyl)-5-pyrimidinecarboxylate is a heterocyclic organic compound that features both a morpholine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-morpholinyl)-5-pyrimidinecarboxylate typically involves the reaction of 2-chloro-5-methylpyrimidine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is typically ensured through multiple purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-morpholinyl)-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-morpholinyl)-5-pyrimidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-morpholinyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-morpholinyl)-5-pyrimidinecarboxylate is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Unlike simple morpholine or pyrimidine derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.

Biological Activity

Methyl 2-(4-morpholinyl)-5-pyrimidinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is characterized by its unique dual ring structure, which enhances its stability and reactivity compared to simpler morpholine or pyrimidine derivatives. This structural feature makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development, particularly in the fields of oncology and anti-inflammatory therapies.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
  • Target Interaction : this compound has been shown to target key proteins involved in cancer progression, such as EGFR and IL6, contributing to its anticancer properties .

Biological Activities

  • Anticancer Activity :
    • Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT116) carcinoma cells. The IC50 values for these effects typically range from 3.74 to 8.48 µg/ml, indicating potent antitumor activity compared to standard chemotherapeutics like 5-fluorouracil .
    • In vivo studies have reported significant tumor regression in xenograft models treated with this compound at doses as low as 10 mg/kg .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its potential anti-inflammatory effects, showing promise in modulating inflammatory pathways through enzyme inhibition and receptor interaction.
  • Neuroprotective Effects :
    • Preliminary research suggests that this compound may influence neurocognitive functions by acting on muscarinic acetylcholine receptors, although more detailed studies are needed to confirm these findings .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µg/ml)Reference
AnticancerHepG23.74 - 8.48
AnticancerMCF-7Not specified
AnticancerHCT116Not specified
Tumor RegressionXenograft Models10 mg/kg
Anti-inflammatoryVarious ModelsNot specified

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxicity of this compound on HepG2 and MCF-7 cell lines showed significant growth inhibition compared to untreated controls. The results indicated a dose-dependent response with notable differences at concentrations above the IC50 threshold.
  • In Vivo Efficacy : In a xenograft model using mice implanted with human cancer cells, treatment with the compound resulted in a marked reduction in tumor size after two weeks of administration at a dosage of 10 mg/kg, showcasing its potential as an effective therapeutic agent against cancer.

Properties

IUPAC Name

methyl 2-morpholin-4-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-15-9(14)8-6-11-10(12-7-8)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIUPZXZLCUOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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